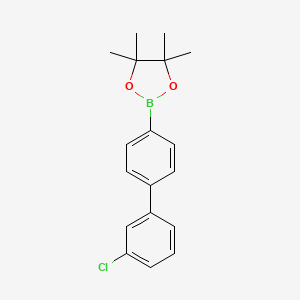

3'-Chlorobiphenyl-4-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Chlorobiphenyl-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H16BClO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3’ position and a boronic acid pinacol ester group at the 4 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chlorobiphenyl-4-boronic acid pinacol ester typically involves the reaction of 3’-chlorobiphenyl with boronic acid pinacol ester. The reaction is usually catalyzed by a palladium catalyst under mild conditions. The general reaction scheme is as follows:

Starting Materials: 3’-Chlorobiphenyl and boronic acid pinacol ester.

Catalyst: Palladium(0) or Palladium(II) complexes.

Solvent: Common solvents include tetrahydrofuran (THF) or toluene.

Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of 3’-Chlorobiphenyl-4-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst .

Analyse Des Réactions Chimiques

Types of Reactions

3’-Chlorobiphenyl-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The chlorine substituent can be reduced to form the corresponding biphenyl derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Biphenyl derivatives.

Applications De Recherche Scientifique

3’-Chlorobiphenyl-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 3’-Chlorobiphenyl-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chlorophenylboronic acid pinacol ester

- 4-Fluorophenylboronic acid pinacol ester

- 3-Cyanophenylboronic acid pinacol ester

Uniqueness

3’-Chlorobiphenyl-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine atom at the 3’ position and the boronic ester group at the 4 position allows for versatile functionalization and the formation of diverse biaryl compounds .

Activité Biologique

3'-Chlorobiphenyl-4-boronic acid pinacol ester (CBPE) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

CBPE is characterized by its biphenyl structure with a chlorinated phenyl group and a boronic acid moiety. The pinacol ester form enhances its stability and solubility, making it suitable for various biological applications.

Chemical Formula: C13H14BClO2

Molecular Weight: 250.61 g/mol

CAS Number: 2445899-36-3

The biological activity of CBPE is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity. This property is particularly useful in the design of inhibitors for proteases and other enzymes involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition: CBPE has been shown to inhibit certain β-lactamases, which are enzymes that confer antibiotic resistance in bacteria. This inhibition can restore the efficacy of β-lactam antibiotics against resistant strains .

- Antimicrobial Activity: Preliminary studies indicate that CBPE exhibits antimicrobial properties, potentially affecting bacterial growth through interference with essential metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities attributed to CBPE based on recent studies:

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

A study evaluated the effectiveness of CBPE against Pseudomonas aeruginosa strains resistant to common antibiotics. The results demonstrated that CBPE significantly reduced bacterial viability in vitro, suggesting its potential as an adjunct therapy in treating resistant infections . -

Inhibition of β-Lactamases

Research focused on the structure-activity relationship (SAR) of CBPE analogs revealed that modifications to the boronic acid moiety enhanced binding affinity to class C β-lactamases. Inhibition assays showed IC50 values as low as 25 nM for certain derivatives, indicating strong potential for clinical applications in reversing antibiotic resistance . -

Anticancer Activity

In preclinical studies involving various cancer cell lines, CBPE exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the modulation of signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of CBPE, it is beneficial to compare it with similar compounds:

| Compound | Activity | IC50 (nM) |

|---|---|---|

| 3'-Chlorobiphenyl-4-boronic acid | Moderate enzyme inhibition | 150 |

| 3'-Fluorobiphenyl-4-boronic acid | Lower antimicrobial activity | >200 |

| 4-Bromobiphenyl-4-boronic acid | No significant activity | >500 |

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-10-8-13(9-11-15)14-6-5-7-16(20)12-14/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJZJTISYWGXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.